[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine
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Overview
Description
[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine: is a chemical compound with the molecular formula C9H17N5. It is known for its unique structure, which includes a tetrazole ring attached to a cyclohexyl group via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine typically involves the reaction of cyclohexylmethylamine with a tetrazole derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process may involve heating the reaction mixture to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) to reduce the tetrazole ring or other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the tetrazole ring, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, [1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: Its structure allows it to act as a ligand in various biochemical assays .
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways .
Industry: Industrial applications of this compound include its use in the synthesis of specialty chemicals and advanced materials. Its reactivity and unique structure make it valuable for creating high-performance materials .
Mechanism of Action
The mechanism of action of [1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, while the cyclohexyl group provides hydrophobic interactions. These interactions enable the compound to bind to enzymes, receptors, and other biomolecules, modulating their activity and function .
Comparison with Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP (4-anilinopiperidine): Another intermediate in the synthesis of fentanyl.
Uniqueness: What sets [1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine apart from similar compounds is its tetrazole ring, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications where specific interactions with molecular targets are required .
Properties
CAS No. |
227625-05-0 |
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Molecular Formula |
C9H17N5 |
Molecular Weight |
195.27 g/mol |
IUPAC Name |
[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C9H17N5/c10-7-9(4-2-1-3-5-9)6-8-11-13-14-12-8/h1-7,10H2,(H,11,12,13,14) |
InChI Key |
OHNKRFQIDUFFNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC2=NNN=N2)CN |
Origin of Product |
United States |
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